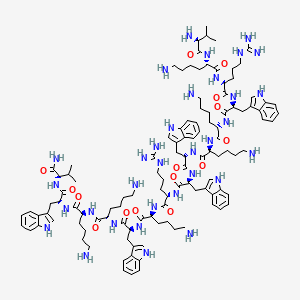
Azido-PEG3-DYKDDDDK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG3-DYKDDDDK is a peptide compound that combines an azide group, a polyethylene glycol (PEG) spacer, and a specific peptide sequence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG3-DYKDDDDK is synthesized through a series of chemical reactions involving the incorporation of the azide group, PEG spacer, and the peptide sequence. The synthesis typically involves the following steps:
Azide Group Incorporation: The azide group is introduced using azidation reactions, often involving sodium azide.
PEG Spacer Addition: The PEG spacer is added through coupling reactions, typically using PEG derivatives.
Peptide Sequence Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG3-DYKDDDDK undergoes various chemical reactions, including:
Click Chemistry: The azide group participates in click chemistry reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts, alkyne-containing compounds, and appropriate solvents.
Substitution Reactions: Various nucleophiles and solvents depending on the desired substitution.
Major Products Formed
Click Chemistry: Triazole-linked products.
Substitution Reactions: Substituted azide derivatives.
Applications De Recherche Scientifique
Azido-PEG3-DYKDDDDK has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in protein labeling and purification due to the FLAG tag.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biocompatible materials and surface modifications.
Mécanisme D'action
The mechanism of action of Azido-PEG3-DYKDDDDK involves the high reactivity of the azide group, which allows it to participate in click chemistry reactions. The PEG spacer enhances solubility and reduces non-specific interactions, while the FLAG tag facilitates protein labeling and purification. The molecular targets and pathways involved depend on the specific application, such as protein interactions in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG3-maleimide: Another azide-containing compound with a PEG spacer, used in similar applications.
Azido-PEG3-biotin: Combines an azide group, PEG spacer, and biotin for biotinylation applications.
Uniqueness
Azido-PEG3-DYKDDDDK is unique due to its combination of the azide group, PEG spacer, and FLAG tag, which provides high reactivity, enhanced solubility, and specific protein labeling capabilities. This combination makes it particularly useful in applications requiring precise protein labeling and purification .
Propriétés
Formule moléculaire |
C50H75N13O24 |
|---|---|
Poids moléculaire |
1242.2 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C50H75N13O24/c51-12-3-1-5-29(56-44(77)31(21-27-7-9-28(64)10-8-27)58-45(78)32(22-38(66)67)55-37(65)11-15-85-17-19-87-20-18-86-16-14-54-63-53)43(76)59-34(24-40(70)71)47(80)61-36(26-42(74)75)49(82)62-35(25-41(72)73)48(81)60-33(23-39(68)69)46(79)57-30(50(83)84)6-2-4-13-52/h7-10,29-36,64H,1-6,11-26,51-52H2,(H,55,65)(H,56,77)(H,57,79)(H,58,78)(H,59,76)(H,60,81)(H,61,80)(H,62,82)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,83,84)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |
Clé InChI |
UBNDUTFMVNRKDR-VTGDPKQBSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




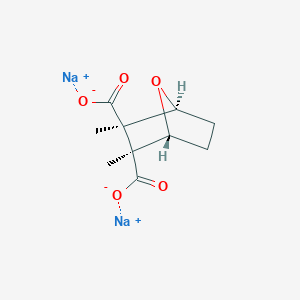

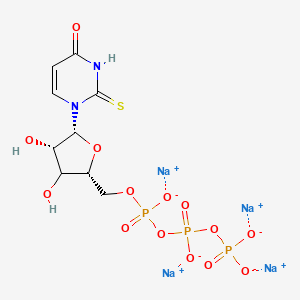
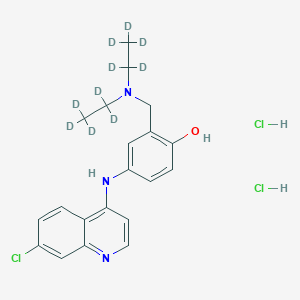

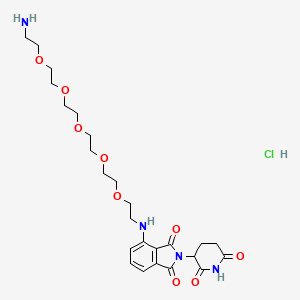

![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
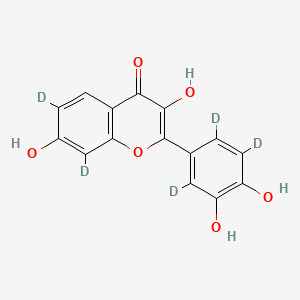
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)

